
Hexadecyl (4-chloroanilino)(oxo)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Hexadecyl (4-chloroanilino)(oxo)acetate is an organic compound that belongs to the class of esters It is characterized by the presence of a hexadecyl group, a 4-chloroanilino group, and an oxoacetate group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Hexadecyl (4-chloroanilino)(oxo)acetate typically involves the esterification of hexadecanol with 4-chloroaniline and oxoacetic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purity of the final product. The use of automated systems also ensures consistent quality and reduces the risk of contamination.
化学反応の分析
Types of Reactions
Hexadecyl (4-chloroanilino)(oxo)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohols.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Various substituted derivatives depending on the nucleophile used
科学的研究の応用
Hexadecyl (4-chloroanilino)(oxo)acetate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the formulation of specialty chemicals and as an additive in certain industrial processes.
作用機序
The mechanism of action of Hexadecyl (4-chloroanilino)(oxo)acetate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. For example, it may inhibit bacterial cell wall synthesis, leading to antimicrobial activity, or interfere with cancer cell proliferation pathways, resulting in anticancer effects.
類似化合物との比較
Hexadecyl (4-chloroanilino)(oxo)acetate can be compared with other similar compounds such as:
Hexadecyl acetate: Lacks the 4-chloroanilino group and oxo group, making it less reactive.
4-Chloroaniline: Lacks the hexadecyl and oxoacetate groups, limiting its applications.
Hexadecyl oxoacetate: Lacks the 4-chloroanilino group, reducing its potential biological activities.
特性
CAS番号 |
87967-17-7 |
|---|---|
分子式 |
C24H38ClNO3 |
分子量 |
424.0 g/mol |
IUPAC名 |
hexadecyl 2-(4-chloroanilino)-2-oxoacetate |
InChI |
InChI=1S/C24H38ClNO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-20-29-24(28)23(27)26-22-18-16-21(25)17-19-22/h16-19H,2-15,20H2,1H3,(H,26,27) |
InChIキー |
OYEIPXMGGJFXST-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCCCCOC(=O)C(=O)NC1=CC=C(C=C1)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


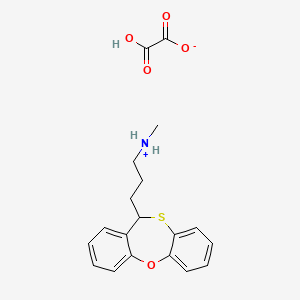
![N-[(2-Nitrophenyl)carbamoyl]glycyl-L-leucine](/img/structure/B14411909.png)

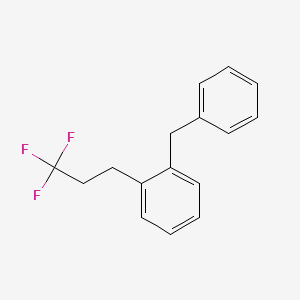
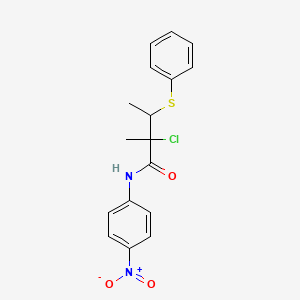


![4-Pentenoic acid, 2-[(diphenylmethylene)amino]-, ethyl ester](/img/structure/B14411967.png)
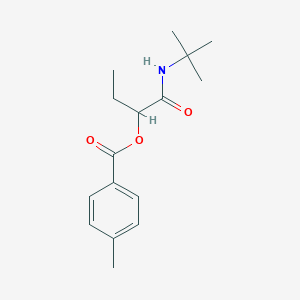

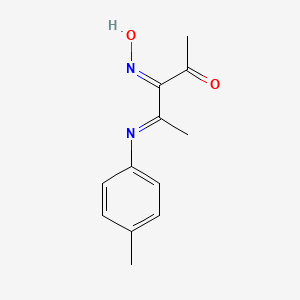
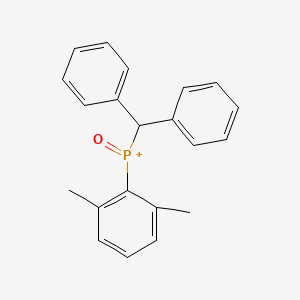
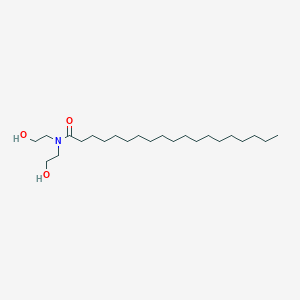
phosphanium bromide](/img/structure/B14411984.png)
